![molecular formula C10H10Cl2O2 B1461839 3'-Dichloromethyl-4'-methoxyacetophenone CAS No. 1823212-44-7](/img/structure/B1461839.png)
3'-Dichloromethyl-4'-methoxyacetophenone
Overview
Description
Scientific Research Applications
Flavoring Additives in Animal Feed
3’-Dichloromethyl-4’-methoxyacetophenone belongs to a group of compounds known as aromatic ketones, secondary alcohols, and related esters . These compounds have been evaluated for their safety and efficacy when used as flavorings in animal feed . The European Food Safety Authority (EFSA) has conducted studies on these compounds, including absorption, distribution, metabolism, excretion, and residue studies .
Sunscreen Agents
Chalcone derivatives, which can be synthesized from 3’-Dichloromethyl-4’-methoxyacetophenone, have been evaluated as potential sunscreen agents . These compounds absorb ultraviolet (UV) radiation, which is harmful to the skin . The research found that more methoxy substituents to chalcone lead to a red shift, meaning they absorb longer wavelengths of light . All chalcone derivatives have high molar absorptivity value (21,000–56,000), demonstrating that they have the potential to be used as sunscreen agents .
Synthesis of Chalcone Derivatives
3’-Dichloromethyl-4’-methoxyacetophenone can be used as a starting material in the synthesis of chalcone derivatives . These compounds have been synthesized through Claisen–Schmidt condensation at room temperature .
Drug Development
Five-membered heterocyclic rings such as thiohydantoin, hydantoin, rhodanine, and 1,3-thiazolidin-2,4-dione have been identified as potential substrates in condensation protocols . These compounds appear as interesting scaffolds for drug development .
Safety and Hazards
properties
IUPAC Name |
1-[3-(dichloromethyl)-4-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)7-3-4-9(14-2)8(5-7)10(11)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZIVVGLRLOEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Dichloromethyl-4'-methoxyacetophenone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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